Alcaloides y derivados
Alkaloids and their derivatives are a diverse group of nitrogen-containing compounds found in various plants, fungi, and animals. These natural products have garnered significant attention due to their unique chemical structures and wide-ranging biological activities. Alkaloids often exhibit potent pharmacological effects, making them valuable sources for the discovery of new medicines.
These compounds are characterized by basic or alkaline properties, typically containing one or more nitrogen atoms within their molecular structure. Derivatives of alkaloids can be synthesized through various methods to enhance their therapeutic potential or improve their chemical stability and solubility.
Alkaloids have been utilized in the treatment of numerous diseases, including cancer, neurological disorders, and infectious diseases. For instance, vinca alkaloids are used in chemotherapy for their anti-tumor properties, while morphine, a derivative of opium, is one of the most potent analgesics known.
In addition to their medicinal applications, alkaloids play crucial roles in plant defense mechanisms against herbivores and pathogens. Their study continues to be an active area of research, driven by the potential for developing innovative pharmaceuticals from these complex natural products.

- Morfinas
- Camptotecinas
- Aristolactamas
- Aporfines
- Ergolina y derivados
- alcaloides tropanos
- Alcaloides protoberberina y derivados
- Alcaloides de Vinca
- Alcaloides de indolonaftiridina
- Alcaloides amaryllidáceos
- Alcaloides de Harmala
- Alcaloides de Cephalotaxus
- Alcaloides de protopina
- Alcaloides de tipo corynantheano
- Alcaloides de cinchona
- alcaloides de lupino
- Alcaloides y derivados
- alcaloides de tipo aspidospermatano
- Alcaloides de Erythrina
- Acutumina y alcaloides relacionados
- alcaloides de tipo plumerano
- Alcaloides benzofenantridinos
- alcaloides de Strychnos
- Alcaloides de Vobasan
- Alcaloides de tipo ibogano
- Alcaloides macroline
- Alcaloides de yohimbina
- Alcaloides de Gelsemium
- Asucabaninales alcaloides
- Citocinas
- Alcaloides de emetina
- Ajmalina-sarpagina alcaloides
- Fthalidas isocuinoles
- Tetrodotoxina
- Alcaloides tipo Eburnan
- Alcaloides de Rhazinilam
- Alcaloides tipo Yuzurimine
- Homoaporphinas
- Análogos de epibatidina
- Proaporfinas
- 6,7-bencimorfanas
- Alcaloides pavine
- 6,6a-secoaporfinas
- Alcaloides de Stemona
- Aspidofractine alcaloides
- Alcaloides Vallesaman
- alcaloides de rhoeadina
- alcaloides de lumicolchicina
- Alcaloides de lolina y derivados
- Alcaloides de tipo Daphniphylline
- Alcaloides de Melodinus
- Isoaporphines
- Alcaloides pleiocarpaman
- Alcaloides de quebrachamina
- 9b-azafenalenos
- toxinas histrionicas
- Oxamorfianos
- 1-azaflorentenos
- 1-azoxoaporfinas
- Akageran y alcaloides relacionados
- Akuammilan y alcaloides relacionados
- Alcaloides de allocolcina
- Alcaloides androcimbina
- Azahomoaporfina
- betalainas
- Alcaloides cularin y derivados
- Alcaloides schizozyginos
- Alcaloides de feniletilisocuina
- oxazepinas
- Alcaloides de Ervatamia
- Alcaloides Tacaman
- Pumiliotoxinas, homopumiliotoxinas y allopumiliotoxinas.
- Alcaloides condylocarpan
- Homoproaporfinas
- Alcaloides de Vallesiachotaman
Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
Juliflorine | 76202-00-1 | C40H75N3O2 |
![]() |
2-butylpiperidine | 72939-22-1 | C9H19N |
![]() |
Piperidine, 2-methyl-6-propyl-, (2R,6R)-rel- | 84367-22-6 | C9H19N |
![]() |
Seneciphyllinine | 90341-45-0 | C20H25NO6 |
![]() |
tert-Butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate | 179746-47-5 | C13H25NO3 |
![]() |
(+)-Echinatine | 480-83-1 | C15H25NO5 |
![]() |
Indicine N-Oxide | 41708-76-3 | C15H25NO6 |
![]() |
Arecaidine | 499-04-7 | C7H11NO2 |
![]() |
Piperidine, 1-acetyl-2-(3-pyridinyl)-, (S)- | 3350-86-5 | C12H16N2O |
![]() |
2-(3-Methoxypropyl)piperidine | 915922-77-9 | C9H19NO |
Literatura relevante
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Proveedores recomendados
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados